molecular formula C15H15FN4O3S B2891158 N'-[2-(4-FLUOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-N-(2-HYDROXYETHYL)ETHANEDIAMIDE CAS No. 946252-69-3

N'-[2-(4-FLUOROPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]-N-(2-HYDROXYETHYL)ETHANEDIAMIDE

Cat. No.: B2891158
CAS No.: 946252-69-3
M. Wt: 350.37
InChI Key: WJOYZGOSZDEVFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities and potential applications in various fields such as medicinal chemistry and material science. The presence of a fluorophenyl group and a hydroxyethyl oxamide moiety further enhances its chemical properties and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide typically involves multi-step organic reactions One common approach starts with the preparation of the thieno[3,4-c]pyrazole core through cyclization reactions involving appropriate precursorsThe final step involves the formation of the oxamide moiety through amidation reactions using suitable reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

N’-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide involves its interaction with specific molecular targets. The thieno[3,4-c]pyrazole core can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the hydroxyethyl oxamide moiety may contribute to its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
  • N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide

Uniqueness

N’-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity, making it a valuable compound for various applications .

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O3S/c16-9-1-3-10(4-2-9)20-13(11-7-24-8-12(11)19-20)18-15(23)14(22)17-5-6-21/h1-4,21H,5-8H2,(H,17,22)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOYZGOSZDEVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.